molecular formula C23H26N2O3S B2499498 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline CAS No. 866811-85-0

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

Cat. No.: B2499498
CAS No.: 866811-85-0
M. Wt: 410.53
InChI Key: VCWZSGCQPHEUHI-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is a complex organic compound that features a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The ethoxy group is usually introduced in the final steps to ensure the stability of the intermediate compounds.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions using azepane derivatives.

    Benzenesulfonyl Group Addition: The benzenesulfonyl group is typically added via sulfonylation reactions using benzenesulfonyl chloride.

    Ethoxy Group Addition: The ethoxy group is introduced through etherification reactions using ethyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride for nucleophilic substitution and aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-yl)benzaldehyde
  • Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone
  • 4-(azepan-1-yl)-2-phenylquinazoline

Uniqueness

What sets 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline apart from similar compounds is its combination of the quinoline core with the azepane ring and benzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-2-28-18-12-13-21-20(16-18)23(25-14-8-3-4-9-15-25)22(17-24-21)29(26,27)19-10-6-5-7-11-19/h5-7,10-13,16-17H,2-4,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZSGCQPHEUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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